Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride
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Overview
Description
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride: is an organic compound with the molecular formula C12H18ClNO2 . It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, and a tert-butyl group. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of benzimidazoles and analogs, which are known to inhibit protein kinases .
Mode of Action
It’s worth noting that benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given its potential role in the synthesis of protein kinase inhibitors , it may impact pathways regulated by these enzymes.
Result of Action
If it indeed plays a role in the synthesis of protein kinase inhibitors, it could potentially influence cell signaling pathways and cellular functions regulated by these enzymes .
Action Environment
The action of Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride typically involves the esterification of 4-amino-3-(tert-butyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(tert-butyl)benzoate
- Methyl 4-(aminomethyl)benzoate
- tert-Butyl 4-(aminomethyl)benzoate
Uniqueness
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the amino group allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-amino-3-tert-butylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13;/h5-7H,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQAJXQPQFSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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